Ceftaroline fosamil acetate Ceftaroline fosamil acetate Ceftaroline Fosamil Acetate is the acetic acid salt form of ceftaroline fosamil, an N-phosphono type prodrug of the fifth-generation cephalosporin derivative ceftaroline with antibacterial activity. Ceftaroline fosamil, when hydrolyzed to the active form ceftaroline, has a high affinity for penicillin binding protein 2a (PBP2a), which is associated with methicillin resistance. As a result, ceftaroline is unique in its activity against methicillin-resistant, vancomycin-intermediate, linezolid-resistant, and daptomycin-nonsusceptible strains.
Brand Name: Vulcanchem
CAS No.: 400827-46-5
VCID: VC0001379
InChI: InChI=1S/C22H21N8O8PS4.C2H4O2/c1-3-38-26-13(16-25-21(43-28-16)27-39(35,36)37)17(31)24-14-18(32)30-15(20(33)34)12(9-40-19(14)30)42-22-23-11(8-41-22)10-4-6-29(2)7-5-10;1-2(3)4/h4-8,14,19H,3,9H2,1-2H3,(H4-,24,25,27,28,31,33,34,35,36,37);1H3,(H,3,4)
SMILES: CCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)O.CC(=O)[O-]
Molecular Formula: C24H25N8O10PS4
Molecular Weight: 744.7 g/mol

Ceftaroline fosamil acetate

CAS No.: 400827-46-5

Cat. No.: VC0001379

Molecular Formula: C24H25N8O10PS4

Molecular Weight: 744.7 g/mol

Purity: >95%

* For research use only. Not for human or veterinary use.

Ceftaroline fosamil acetate - 400827-46-5

CAS No. 400827-46-5
Molecular Formula C24H25N8O10PS4
Molecular Weight 744.7 g/mol
IUPAC Name 7-[[2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;acetate
Standard InChI InChI=1S/C22H21N8O8PS4.C2H4O2/c1-3-38-26-13(16-25-21(43-28-16)27-39(35,36)37)17(31)24-14-18(32)30-15(20(33)34)12(9-40-19(14)30)42-22-23-11(8-41-22)10-4-6-29(2)7-5-10;1-2(3)4/h4-8,14,19H,3,9H2,1-2H3,(H4-,24,25,27,28,31,33,34,35,36,37);1H3,(H,3,4)
Standard InChI Key UGHHNQFYEVOFIV-UHFFFAOYSA-N
Isomeric SMILES CCO/N=C(\C1=NSC(=N1)NP(=O)(O)O)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)O.CC(=O)[O-]
SMILES CCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)O.CC(=O)[O-]
Canonical SMILES CCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)O.CC(=O)[O-]

Chemical Structure and Formulation

Molecular Characteristics

Ceftaroline fosamil acetate (CAS: 866021-48-9) is a monoacetate monohydrate solvate of ceftaroline fosamil, a water-soluble prodrug designed to enhance intravenous delivery. The chemical name is (6R,7R)-7-{(2Z)-2-(ethoxyimino)-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetamido}-3-{[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate monoacetate, monohydrate . Its molecular formula is C₂₂H₂₁N₈O₈PS₄·CH₃COOH·H₂O, with a molecular weight of 762.75 g/mol . The prodrug is rapidly converted by phosphatases to active ceftaroline, which inhibits bacterial cell wall synthesis .

Pharmaceutical Composition

Ceftaroline fosamil acetate is formulated with arginine to stabilize the lyophilized powder for injection. Each vial contains 400 mg or 600 mg of ceftaroline fosamil, reconstituted with sterile water or dextrose solutions for intravenous administration . The drug substance exhibits stability for 24 months under refrigeration (2–8°C), with degradation primarily yielding ceftaroline-M-1, an inactive metabolite .

Mechanism of Action

Target Binding and Bactericidal Activity

Ceftaroline exerts bactericidal effects by binding to PBPs, enzymes critical for peptidoglycan cross-linking in bacterial cell walls. Unlike earlier cephalosporins, ceftaroline demonstrates high affinity for PBP2a, a low-affinity PBP encoded by the mecA gene in MRSA . This binding disrupts cell wall integrity, leading to osmotic lysis. Against S. pneumoniae, ceftaroline targets PBP1A, PBP2X, and PBP2B, achieving MIC₉₀ values of ≤0.5 µg/mL for penicillin-resistant strains .

Spectrum of Activity

Ceftaroline’s spectrum includes:

  • Gram-positive bacteria: MRSA (MIC₉₀: 1 µg/mL), S. pneumoniae (including MDRSP), Streptococcus pyogenes, and Streptococcus agalactiae .

  • Gram-negative bacteria: Haemophilus influenzae, Moraxella catarrhalis, and Escherichia coli (limited to non-extended-spectrum β-lactamase producers) .

Pharmacokinetics and Pharmacodynamics

Absorption and Distribution

Following intravenous infusion, ceftaroline fosamil is rapidly hydrolyzed to ceftaroline, achieving peak plasma concentrations within 1–1.5 hours. The prodrug exhibits linear pharmacokinetics, with a volume of distribution of 28.3 L (0.37 L/kg) and low protein binding (<20%) . Tissue penetration studies show adequate concentrations in epithelial lining fluid (35% of plasma levels) and skin blisters (60%) .

Metabolism and Excretion

Ceftaroline undergoes minimal hepatic metabolism, with 88% excreted unchanged in urine. The terminal half-life is 2.6 hours for ceftaroline and 4.5 hours for its inactive metabolite, ceftaroline-M-1 . Dose adjustments are required for renal impairment (creatinine clearance <50 mL/min) .

Pharmacodynamic Targets

The time-dependent bactericidal activity of ceftaroline is defined by the duration free drug concentrations exceed the MIC (ƒT > MIC). For S. aureus, achieving ƒT > MIC for 26–33% of the dosing interval results in stasis or 1-log₁₀ CFU reduction . Monte Carlo simulations predict >97% target attainment for MICs ≤2 µg/mL with 600 mg every 12 hours .

Clinical Efficacy

Community-Acquired Pneumonia (CAP)

In the FOCUS 1 and FOCUS 2 trials, ceftaroline (600 mg every 12 hours) demonstrated non-inferiority to ceftriaxone (1–2 g daily) in hospitalized CAP patients .

Outcome MeasureCeftaroline (n=614)Ceftriaxone (n=614)Difference (95% CI)
Clinical Cure (CE)84.3%77.7%6.6% (1.6–11.8)
Microbiologic Eradication85%75%10% (2–18)

CE: Clinically evaluable population .

Complicated Skin and Skin Structure Infections (cSSSIs)

A phase III trial comparing ceftaroline to vancomycin plus aztreonam reported microbiologic eradication rates of 96.7% for MRSA and 95.8% for S. pyogenes . Clinical cure rates were comparable between arms (87.5% vs. 85.5%) .

Regulatory and Clinical Considerations

Ceftaroline fosamil acetate is indicated for:

  • CAP caused by S. pneumoniae, MRSA, H. influenzae, and Klebsiella pneumoniae.

  • cSSSIs caused by MRSA, S. pyogenes, and E. coli.

Dosing is fixed at 600 mg every 12 hours, adjusted to 400 mg every 12 hours for moderate renal impairment .

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